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Compound of Interest

Compound Name: Methyl 3-methoxy-2-naphthoate

Cat. No.: B088097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 3-
methoxy-2-naphthoate (CAS: 13041-60-6), a naphthalene derivative of interest in organic

synthesis and medicinal chemistry. The document outlines key data from mass spectrometry,

expected values for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and

detailed experimental protocols for acquiring this data.

Spectroscopic Data Summary
The structural elucidation of Methyl 3-methoxy-2-naphthoate, with the molecular formula

C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol , is achieved through a combination of

spectroscopic techniques.[1] The following sections and tables summarize the key data points.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides insight into its

fragmentation pattern, aiding in structural confirmation. The electron ionization (EI) mass

spectrum shows a clear molecular ion peak and characteristic fragment ions.
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Parameter Value Source

Molecular Formula C₁₃H₁₂O₃ PubChem[1]

Molecular Weight 216.23 g/mol PubChem[1]

Exact Mass 216.078644 Da PubChem[1]

Key Fragments (m/z)

Molecular Ion (M⁺) 216 PubChem[1]

Fragment 1 185 PubChem[1]

Fragment 2 127 PubChem[1]

Interpretation: The peak at m/z 216 corresponds to the intact molecular ion. The fragment at

m/z 185 likely results from the loss of a methoxy radical (•OCH₃) from the ester group, a

common fragmentation pathway for methyl esters. Further fragmentation could lead to the ion

at m/z 127.

Infrared (IR) Spectroscopy
While a specific experimental spectrum for Methyl 3-methoxy-2-naphthoate is not publicly

available, the expected absorption bands can be predicted based on its functional groups.

These predictions are crucial for identifying the compound and assessing its purity.

Vibrational Mode Functional Group
Expected Wavenumber

(cm⁻¹)

C=O Stretch Ester (carbonyl) 1715 - 1735

C-O-C Asymmetric Stretch Aryl Ether & Ester 1250 - 1300

C-O-C Symmetric Stretch Aryl Ether & Ester 1000 - 1100

C=C Stretch Aromatic Ring 1500 - 1600

C-H Stretch Aromatic 3050 - 3100

C-H Stretch Methyl (sp³) 2850 - 3000
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental NMR data for Methyl 3-methoxy-2-naphthoate is not readily available

in public databases. However, expected chemical shifts can be estimated based on the

compound's structure and known substituent effects on naphthalene rings.

1.3.1 ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two

different methyl groups.

Proton Type Number of Protons
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity

Aromatic

(Naphthalene Ring)
6 7.0 - 8.5

Singlet, Doublet,

Multiplet

Methoxy (-OCH₃) 3 3.9 - 4.1 Singlet

Ester Methyl (-

COOCH₃)
3 3.8 - 4.0 Singlet

1.3.2 ¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum should display 13 distinct signals corresponding to

each unique carbon atom in the molecule.

Carbon Type Expected Chemical Shift (δ, ppm)

Carbonyl (C=O) 165 - 175

Aromatic (C-O) 150 - 160

Aromatic (C-C & C-H) 105 - 135

Methoxy (-OCH₃) 55 - 60

Ester Methyl (-COOCH₃) 50 - 55
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument parameters should be optimized for the specific machine and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Methyl 3-methoxy-2-naphthoate in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5

mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference

(0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional proton spectrum. A pulse angle of 45° and a

relaxation delay of 1-2 seconds are typically sufficient.

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by

phase and baseline correction.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. This involves broadband decoupling of proton

frequencies to produce a spectrum with singlets for each carbon.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate signal intensity,

especially for quaternary carbons.

Infrared (IR) Spectroscopy
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Sample Preparation:

Solid (KBr Pellet): Mix 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample

and the crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the instrument and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum, typically in the

range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: For a volatile and thermally stable compound like this, Gas

Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane,

ethyl acetate).

Inject a small volume (e.g., 1 µL) into the GC, which separates the compound from the

solvent and any impurities.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used.

Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of an organic compound such as Methyl 3-methoxy-2-naphthoate.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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